molecular formula C7H4BrNS B101063 3-Bromothieno[2,3-c]pyridine CAS No. 28783-17-7

3-Bromothieno[2,3-c]pyridine

Cat. No.: B101063
CAS No.: 28783-17-7
M. Wt: 214.08 g/mol
InChI Key: YTWCEXXHTNFGKR-UHFFFAOYSA-N
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Description

3-Bromothieno[2,3-c]pyridine is a heterocyclic compound that belongs to the class of thienopyridines. It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a bromine atom attached at the third position of the thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothieno[2,3-c]pyridine typically involves the bromination of thieno[2,3-c]pyridine. One common method includes the reaction of thieno[2,3-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of hydrobromic acid and hydrogen peroxide to achieve bromination. This method is advantageous due to its simplicity, cost-effectiveness, and the use of readily available reagents .

Chemical Reactions Analysis

Types of Reactions: 3-Bromothieno[2,3-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted thieno[2,3-c]pyridines with different functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydropyridine derivatives.

Scientific Research Applications

3-Bromothieno[2,3-c]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors, particularly kinase inhibitors, due to its ability to interact with biological targets.

    Medicine: It has potential therapeutic applications, including the development of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals

Comparison with Similar Compounds

    Thieno[2,3-c]pyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Chlorothieno[2,3-c]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    3-Iodothieno[2,3-c]pyridine:

Uniqueness: 3-Bromothieno[2,3-c]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

3-bromothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWCEXXHTNFGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346425
Record name 3-Bromothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28783-17-7
Record name 3-Bromothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromothieno[2,3-c]pyridine
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Synthesis routes and methods

Procedure details

The title compounds is prepared essentially as described in synthesis of 3-bromothieno[3,2-c]pyridine using thieno[2,3-c]pyridine. mass spectrum (m/e): 215 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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